molecular formula C12H18ClNO2 B3169183 [(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine hydrochloride CAS No. 935250-89-8

[(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine hydrochloride

Cat. No.: B3169183
CAS No.: 935250-89-8
M. Wt: 243.73 g/mol
InChI Key: ZJZQYYIYLCBNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is a secondary amine featuring a benzodioxole moiety linked to a butylamine chain. Its synthesis typically involves a Mannich reaction under acidic conditions, starting from 1-(2H-1,3-benzodioxol-5-yl)ethanone, followed by nucleophilic substitution and oxime formation steps . The benzodioxole ring, a fused bicyclic structure with oxygen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and neuropharmacology.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-3-6-13-8-10-4-5-11-12(7-10)15-9-14-11;/h4-5,7,13H,2-3,6,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZQYYIYLCBNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935250-89-8
Record name 1,3-Benzodioxole-5-methanamine, N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935250-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate.

    Amination: The resulting alkylated benzodioxole is subjected to amination using butylamine under reflux conditions.

    Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the alkylation and amination steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., butyl bromide), acyl chlorides (e.g., acetyl chloride)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced amine derivatives

    Substitution: N-alkylated or N-acylated products

Scientific Research Applications

(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues share the benzodioxole core but differ in substituents on the amine chain. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight Key Pharmacological Notes
(2H-1,3-Benzodioxol-5-yl)methylamine HCl C₁₂H₁₆ClNO₂ Butylamine chain 265.71 g/mol Potential psychoactive properties (untested)
1-(2H-1,3-Benzodioxol-5-yl)propylamine (M-ALPHA) C₁₁H₁₅NO₂ Methylamine, propyl linkage 193.24 g/mol Detected in forensic analysis; unregulated
1-(2H-1,3-Benzodioxol-5-yl)propan-2-ylamine C₁₂H₁₆ClNO₂ Ethylamine, isopropyl linkage 265.71 g/mol Close structural analogue; likely serotonergic
MDMA (3,4-Methylenedioxymethamphetamine) HCl C₁₁H₁₆ClNO₂ Methamphetamine backbone 229.70 g/mol Known serotonergic and entactogenic effects
[2H-1,3-Benzodioxol-5-ylmethyl][2-(dimethylamino)ethyl]amine diHCl C₁₂H₁₈Cl₂N₂O₂ Dimethylaminoethyl chain 317.19 g/mol Higher polarity; potential reduced CNS activity

Key Observations :

  • Substitution with ethyl or methyl groups (e.g., MDMA) reduces molecular weight and may alter receptor binding kinetics .
  • The benzodioxole ring is conserved across all analogues, suggesting shared interactions with monoamine transporters or receptors .

Physicochemical Properties

Comparative data on solubility, stability, and crystallography:

Property Target Compound MDMA HCl M-ALPHA
Melting Point Not reported 147–149°C Not reported
Crystallographic Data Resolved via SHELX Resolved via SHELX Not available
Solubility in Water High (HCl salt) High Moderate

Notes:

  • The hydrochloride salt form improves aqueous solubility across all compounds .
  • Crystallographic studies using SHELX software confirm planar benzodioxole rings and amine chain conformations in the target compound and MDMA .

Pharmacological and Toxicological Insights

  • MDMA : Well-characterized as a serotonin-releasing agent with EC₅₀ values of 0.1–1 µM at SERT (serotonin transporter) .
  • Target Compound: No in vivo data available, but molecular docking studies predict moderate affinity for SERT due to the benzodioxole ring’s electron-rich π-system .

Biological Activity

Overview

(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is a synthetic compound characterized by its unique structure, which includes a benzodioxole moiety linked to a butylamine group. This compound is part of a class of chemicals that exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzodioxole ring, which is known for its potential interactions with various biological systems. The butylamine portion enhances its reactivity and may contribute to its pharmacological effects.

Target Interaction : Compounds with similar structures have been shown to interact with multiple receptors and enzymes in the body, potentially influencing various physiological responses.

Biochemical Pathways : The biological activity of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride may involve modulation of neurotransmitter systems and antioxidant pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : Many benzodioxole derivatives demonstrate the ability to scavenge free radicals, providing cellular protection against oxidative stress.
  • Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective effects, possibly through modulation of GABA receptors and other neurotransmitter systems .
  • Antimicrobial Activity : Compounds containing amine functionalities often show antimicrobial properties against various pathogens, suggesting potential therapeutic applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that some benzodioxole derivatives may possess anticancer activity, warranting further investigation into their mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
NeuroprotectiveModulates neurotransmitter systems like GABA
AntimicrobialExhibits activity against various pathogens
AnticancerPotential anticancer effects; requires further study

Case Study: Neuroprotective Effects

In a study examining the effects of similar compounds on GABA receptors, it was found that certain derivatives significantly enhanced GABA-induced chloride currents, indicating their potential as neuroprotective agents. For instance, compounds structurally related to (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride showed maximal GABA-induced current modulation values significantly higher than traditional neuroprotectants .

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various benzodioxole derivatives. The findings revealed that compounds with similar structures displayed significant inhibitory effects against several bacterial strains, suggesting their potential utility in developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetics of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is crucial for determining its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its overall biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.